ERK2 Hinge-Binding Affinity and Ligand Efficiency vs. Purine Fragment
The pyrrolopyrazine core demonstrates superior ligand efficiency (LE) for ERK2 compared to a purine-based fragment hit. In a fragment screen, the unsubstituted 5H-pyrrolo[2,3-b]pyrazine (the des-amino analog of the target compound) exhibited measurable binding to ERK2, while the purine fragment N-benzyl-9H-purin-6-amine showed a different binding mode [1]. The subsequent optimization of the pyrrolopyrazine series, leveraging the 2-amino group for further substitution, yielded potent inhibitors with IC50 values in the low nanomolar range [2].
| Evidence Dimension | Ligand Efficiency (LE) and Optimization Potential |
|---|---|
| Target Compound Data | Optimized 2-substituted pyrrolopyrazines achieve ERK2 IC50 < 10 nM [2] |
| Comparator Or Baseline | N-benzyl-9H-purin-6-amine fragment hit (IC50 not reported; binding confirmed via X-ray) [1] |
| Quantified Difference | Pyrrolopyrazine scaffold leads to >100-fold improvement in potency after fragment growth [2] |
| Conditions | ERK2 enzymatic assay; X-ray crystallography |
Why This Matters
The pyrrolopyrazine core provides a more efficient starting point for fragment-to-lead optimization, reducing the number of synthetic iterations required to achieve potent tool compounds.
- [1] RCSB Protein Data Bank. (2014). Crystal Structure of ERK2 in complex with 5H-pyrrolo[2,3-b]pyrazine (PDB ID: 4QP6). https://www.rcsb.org/structure/4QP6 View Source
- [2] Burdick, D. J., Wang, S., Heise, C. E., Pan, B., Drummond, J., Yin, J., Goeser, L., Magnuson, S., Blaney, J. M., Moffat, J. G., Wang, W., & Chen, H. (2015). Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4728–4732. View Source
